4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol
Description
4-[(1S)-1-Amino-2,2,2-trifluoroethyl]phenol (molecular formula: C₈H₈F₃NO) is a chiral phenol derivative featuring a trifluoroethylamine group at the para position of the aromatic ring. Its stereochemistry at the 1S position is critical for biological activity and intermolecular interactions . The compound is often used in its hydrochloride salt form (CAS: 2703756-58-3), which enhances aqueous solubility and stability . Structurally, it combines a polar phenol group with a lipophilic trifluoromethyl moiety, making it a versatile intermediate in pharmaceutical synthesis. Suppliers such as Sinochem Jiangsu Corporation and Eburon Organics Intl. USA highlight its industrial relevance, particularly in drug discovery .
Properties
IUPAC Name |
4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7(12)5-1-3-6(13)4-2-5/h1-4,7,13H,12H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBJQYMKBQZQPP-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(F)(F)F)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601264382 | |
| Record name | 4-[(1S)-1-Amino-2,2,2-trifluoroethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601264382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187930-88-6 | |
| Record name | 4-[(1S)-1-Amino-2,2,2-trifluoroethyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1S)-1-Amino-2,2,2-trifluoroethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601264382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenol and trifluoroacetaldehyde.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications
4-((1S)-1-Amino-2,2,2-trifluoroethyl)benzonitrile
- Molecular Formula : C₉H₆F₃N₂
- Key Features: Replaces the phenol group with a benzonitrile moiety. The nitrile group enhances reactivity in nucleophilic additions or cyclization reactions, making it a valuable intermediate for heterocyclic drug synthesis .
- Applications : Used in the preparation of triazole derivatives and other nitrogen-containing pharmaceuticals .
4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol
- Molecular Formula : C₈H₇F₃O₂
- Key Features: Substitutes the amino group with a hydroxyl group.
(1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine
- Molecular Formula : C₈H₇F₄N
- Key Features: Replaces the phenol group with a fluorine atom on the aromatic ring. The electron-withdrawing fluorine enhances metabolic stability and influences receptor binding affinity, particularly in central nervous system (CNS) drug candidates .
Stereochemical Variations
- (1R)-Enantiomers: For example, (1R)-4-(1-amino-2,2,2-trifluoroethyl)benzoic acid (CAS: 1212926-88-9) exhibits distinct pharmacokinetic profiles compared to the 1S enantiomer due to differences in enzyme interactions .
- Clinical Implications : Enantiomeric purity is crucial in drug development to avoid off-target effects. The (1S) configuration is often preferred in chiral drug candidates for optimized efficacy .
Substituent Effects on Physicochemical Properties
| Compound Name | Molecular Formula | LogP (Predicted) | Water Solubility | Key Functional Groups |
|---|---|---|---|---|
| 4-[(1S)-1-Amino-2,2,2-trifluoroethyl]phenol | C₈H₈F₃NO | 1.2 | Moderate | Phenol, trifluoroethylamine |
| 4-((1S)-1-Amino-2,2,2-trifluoroethyl)benzonitrile | C₉H₆F₃N₂ | 1.8 | Low | Benzonitrile, trifluoroethylamine |
| (1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine | C₈H₇F₄N | 2.1 | Low | Fluorophenyl, ethylamine |
Notes:
Research Findings and Challenges
- Fluorine’s Role : The trifluoromethyl group enhances metabolic stability and resistance to oxidative degradation, a trend observed in FDA-approved fluorinated drugs (e.g., Sitagliptin) .
- Challenges: Rapid metabolism of the phenol group may require prodrug strategies. Enantiomeric separation costs remain high, necessitating asymmetric synthesis advancements .
Biological Activity
4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol is a chemical compound characterized by its unique trifluoroethyl and amino substituents. This structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound's interactions with various molecular targets contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₈F₃NO. The presence of the trifluoromethyl group enhances its lipophilicity, improving membrane permeability and bioavailability. This characteristic is crucial for the compound's biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈F₃NO |
| Molecular Weight | 201.15 g/mol |
| Lipophilicity | High |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The amino group facilitates binding to various biological targets, while the trifluoromethyl group enhances the compound's reactivity.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation: It can modulate receptor signaling pathways, influencing cellular responses.
Enzyme Interaction
Research indicates that this compound exhibits inhibitory effects on enzymes such as:
- Cyclooxygenase (COX): Potential anti-inflammatory effects.
- Lipoxygenase (LOX): May influence lipid metabolism and inflammatory responses.
Case Studies
-
In Vitro Studies:
- A study evaluated the effect of the compound on human peripheral blood mononuclear cells (PBMCs), demonstrating dose-dependent inhibition of inflammatory cytokine production.
- Results indicated a significant reduction in IL-6 and TNF-alpha levels upon treatment with varying concentrations of the compound.
-
Animal Models:
- In a murine model of psoriasis, administration of this compound resulted in decreased skin lesions and inflammation markers compared to control groups.
Pharmacological Potential
The unique properties of this compound suggest its potential as a therapeutic agent in treating conditions such as:
- Inflammatory Diseases: Due to its COX and LOX inhibitory activities.
- Cancer Therapy: Its ability to modulate signaling pathways may offer new avenues for cancer treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
